![molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane is an organosilicon compound with the molecular formula C9H20O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Glycidol} + \text{Trimethoxysilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of efficient catalysts to maximize yield. The reaction conditions, such as temperature and pressure, are optimized to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and preparation of bioactive surfaces.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized derivatives. These reactions enable the compound to act as a coupling agent, promoting the bonding of organic and inorganic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, used as a basic raw material for silicone production.
(3-Glycidoxypropyl)trimethoxysilane: Similar in structure, used in the production of carbon steel and epoxy coatings.
Uniqueness
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane is unique due to its combination of trimethoxysilane and oxirane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications.
Eigenschaften
Molekularformel |
C9H20O5Si |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
FVSVGVUWLWLJMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1CO1)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



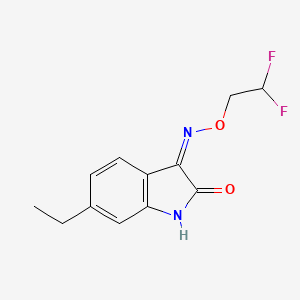
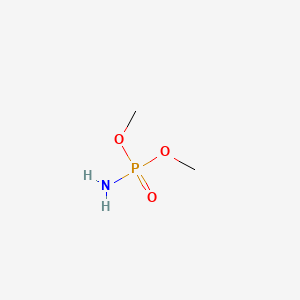
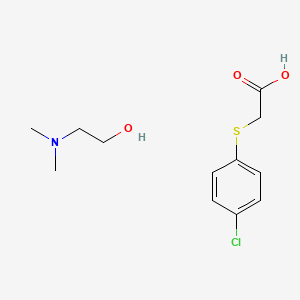


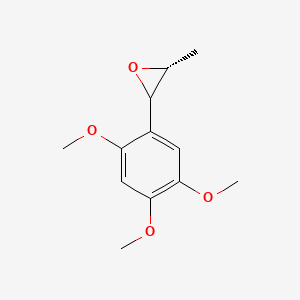

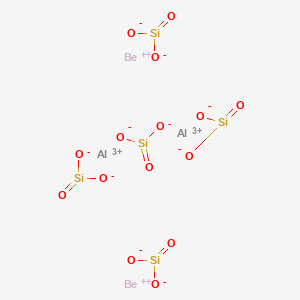
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
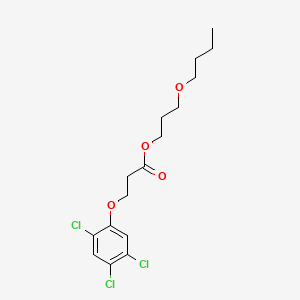
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
